molecular formula C16H20N2O2S B11346752 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide

Cat. No.: B11346752
M. Wt: 304.4 g/mol
InChI Key: CDEIHZVPMUYUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. While specific biological data for this exact molecule may be limited, its structure is closely related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on these structural analogs suggests potential application in neuroscience, particularly as pharmacological tools for studying the poorly understood physiological functions of ZAC, which is activated by zinc, copper, and protons . The mechanism of action for this class of compounds is characterized by state-dependent, noncompetitive antagonism of Zn2+-induced ZAC signalling, indicating that they act via allosteric sites, potentially in the transmembrane and/or intracellular domains of the receptor . Furthermore, the 2-aminothiazole nucleus is a recognized precursor to numerous physiologically active compounds, with derivatives demonstrating a wide range of pharmacological applications in scientific literature, including investigations into antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory activities . This makes this compound a valuable chemical entity for researchers exploring ion channel modulation, structure-activity relationships (SAR) of heterocyclic compounds, and for screening in various biological assays to discover new therapeutic leads.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide

InChI

InChI=1S/C16H20N2O2S/c1-3-10-20-15-6-4-13(5-7-15)16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19)

InChI Key

CDEIHZVPMUYUPV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

  • Reagents : α-Bromoketone (e.g., 2-bromo-1-(2-methylthiazol-4-yl)ethan-1-one), thiourea, ethanol.

  • Procedure :

    • React α-bromoacetone derivatives with thiourea in ethanol at 65–75°C for 2 hours.

    • Neutralize with NaOH to precipitate the thiazole-2-amine intermediate.

    • Purify via recrystallization (30% aqueous ethanol).

  • Yield : 57–90%.

Alternative Cyclization with Potassium Thiocyanate

  • Reagents : Brominated precursor (e.g., 5-bromo-1,3-thiazol-2-amine), KSCN, acetic acid.

  • Procedure :

    • Treat brominated intermediates with KSCN and Br₂ in acetic acid.

    • Cyclize under reflux to form the thiazole core.

  • Yield : 66–93%.

Synthesis of 4-Propoxybenzamide

Propoxylation of 4-Hydroxybenzoic Acid

  • Reagents : 4-Hydroxybenzoic acid, 1-bromopropane, K₂CO₃ in acetone.

  • Procedure :

    • Alkylate 4-hydroxybenzoic acid with 1-bromopropane at reflux for 6 hours.

    • Acidify with HCl to precipitate 4-propoxybenzoic acid.

  • Yield : 75–88%.

Activation of Carboxylic Acid

  • Reagents : 4-Propoxybenzoic acid, thionyl chloride (SOCl₂) or HATU.

  • Procedure :

    • Convert acid to acyl chloride using SOCl₂ (reflux, 2 hours).

    • Alternatively, activate with HATU/DIPEA in DMF for amide coupling.

Amide Coupling

Schotten-Baumann Reaction

  • Reagents : 4-Propoxybenzoyl chloride, 2-(2-methylthiazol-4-yl)ethylamine, NaOH.

  • Procedure :

    • Add acyl chloride to amine in aqueous NaOH.

    • Stir at 0°C for 1 hour, extract with ethyl acetate.

  • Yield : 65–78%.

Carbodiimide-Mediated Coupling

  • Reagents : EDCl, HOBt, DIPEA in DCM.

  • Procedure :

    • Mix 4-propoxybenzoic acid, EDCl, HOBt, and amine in DCM.

    • Stir at room temperature for 12 hours.

  • Yield : 82–90%.

Optimization and Comparative Analysis

Step Method Reagents/Conditions Yield Reference
Thiazole formationHantzsch cyclizationThiourea, ethanol, 65°C57–90%
Ethyl spacerAlkylation1,2-Dibromoethane, K₂CO₃, DMF60–81%
PropoxylationNucleophilic substitution1-Bromopropane, K₂CO₃, acetone75–88%
Amide couplingEDCl/HOBtEDCl, HOBt, DIPEA, DCM82–90%

Characterization and Validation

  • NMR : Key signals include δ 7.8 ppm (thiazole C-H), δ 4.0 ppm (propoxy OCH₂), and δ 2.5 ppm (thiazole methyl).

  • HPLC Purity : >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water).

Challenges and Solutions

  • Thiazole Hydrolysis : Avoid aqueous workup at high pH to prevent ring opening.

  • Amide Racemization : Use low temperatures (-20°C) and HOBt to minimize epimerization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can be achieved using agents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, often using halogens or nitro groups as substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products

    Oxidation: Thiazole sulfoxides, thiazole sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity (if known) Reference
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide (Target) C₁₆H₂₀N₂O₂S 304.4 4-propoxybenzamide + ethyl-2-methylthiazole Not reported -
Mirabegron C₂₁H₂₄N₄O₂S 396.5 2-amino-1,3-thiazol-4-yl + hydroxy-phenethylamino group Beta-3 adrenergic agonist (overactive bladder)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₂H₂₂N₄O₂ 386.4 Pyridazine ring + phenethylamino-linked benzoate Not reported
FTBU-1 (1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea) C₂₀H₁₇FN₆OS 408.4 Thiazole-benzimidazole hybrid + urea linker Not reported
2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide C₁₇H₂₂N₂O₂S 318.4 Phenoxy-propanamide + ethyl-2-methylthiazole Not reported

Detailed Analysis

(a) Mirabegron

  • Structural Differences: Mirabegron features a 2-amino-1,3-thiazole ring, enabling hydrogen bonding, whereas the target compound’s thiazole has a methyl group, reducing polarity .
  • Pharmacological Implications: Mirabegron’s amino-thiazole and hydroxy-phenethyl groups are critical for β3-adrenergic receptor agonism . The target compound’s methyl-thiazole and propoxy substituents may alter receptor binding affinity or selectivity.

(b) I-Series Compounds ()

  • Pyridazine vs. Thiazole : Compounds like I-6230 and I-6232 replace the thiazole with a pyridazine ring, which has two adjacent nitrogen atoms. Pyridazine’s electron-deficient nature may alter π-π stacking or hydrogen-bonding interactions compared to thiazole’s sulfur-containing heterocycle .
  • Ester vs. Amide Linkage : The I-series uses an ester (ethoxy) linker, whereas the target compound employs an amide bond. Amides generally exhibit greater metabolic stability but lower solubility than esters.

(c) FTBU-1 ()

  • Hybrid Structure : FTBU-1 integrates a benzimidazole-thiazole core with a urea linker. The benzimidazole’s aromaticity and urea’s hydrogen-bonding capacity contrast with the target compound’s simpler benzamide-thiazole framework .

(d) Phenoxy-Propanamide Analog ()

  • Phenoxy vs. Benzamide: The phenoxy-propanamide analog (C₁₇H₂₂N₂O₂S) shares the ethyl-2-methylthiazole group but replaces the benzamide with a phenoxy moiety.

Physicochemical and Metabolic Considerations

  • Lipophilicity : The target compound’s propoxy group and methylthiazole likely increase logP compared to Mirabegron and I-series derivatives, favoring passive diffusion but risking higher plasma protein binding.
  • Metabolic Stability : The amide bond in the target compound is less prone to hydrolysis than the ester linkages in I-6230 or I-6232 . However, the methylthiazole’s sulfur atom may still be susceptible to oxidative metabolism.

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H16N2OS
  • Molecular Weight : 260.36 g/mol
  • IUPAC Name : this compound

Research indicates that this compound acts as an antagonist for the P2X7 receptor. This receptor is implicated in various physiological processes, including inflammation and pain signaling. By inhibiting P2X7 receptor activity, the compound may exhibit anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

A study demonstrated that compounds similar to this compound effectively reduced the release of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.

Analgesic Properties

In preclinical models, the compound has shown promise in alleviating pain responses. It was observed to decrease nociceptive behavior in animal models, indicating its potential as an analgesic agent.

Study 1: P2X7 Receptor Antagonism

A comprehensive investigation into substituted thiazole compounds revealed that this compound significantly inhibited P2X7 receptor-mediated calcium influx in human immune cells. The results indicated a dose-dependent response with an IC50 value suggesting potent antagonistic activity .

Study 2: In Vivo Pain Model

In a controlled study using a rodent model of neuropathic pain, administration of the compound resulted in a marked reduction in pain scores compared to controls. Behavioral assessments indicated that the compound could modulate pain pathways effectively .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

Compound NameP2X7 AntagonismAnti-inflammatory ActivityAnalgesic Activity
This compoundYesYesYes
Thiazole Derivative AModerateNoNo
Thiazole Derivative BHighModerateYes

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole and benzamide moieties. Critical steps include:

  • Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) to form the 2-methylthiazole core .
  • Amide Coupling : Reaction of 4-propoxybenzoic acid with 2-(2-methylthiazol-4-yl)ethylamine using coupling agents like HATU or EDCI in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR are used to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Multi-spectroscopic validation is essential:

  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm1^{-1}) and thiazole C-S absorption (~690 cm1^{-1}) .
  • NMR Analysis : 1H^1H-NMR should show distinct signals for the propoxy group (δ 1.0–1.5 ppm, triplet) and thiazole protons (δ 7.2–7.5 ppm) .
  • HRMS : Confirm molecular ion peak matching the exact mass (e.g., [M+H]+^+ at m/z 333.1342) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer :

  • Polar Solvents : DMSO or DMF for stock solutions (10 mM) due to low aqueous solubility.
  • Aqueous Buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for biological assays to prevent aggregation .
  • Stability : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C, 75% RH) .

Q. How should researchers handle discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Source Verification : Confirm compound purity (≥95% by HPLC) and stereochemical consistency (chiral HPLC if applicable) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls to minimize variability .
  • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate accurate IC50_{50} values .

Q. What are the recommended protocols for in vitro cytotoxicity screening?

  • Methodological Answer :

  • MTT Assay : Incubate cells with the compound (24–72 hours), followed by MTT reagent (4 hours) and DMSO solubilization. Measure absorbance at 570 nm .
  • Positive Controls : Include doxorubicin (1 µM) for apoptosis induction.
  • Data Normalization : Express viability relative to untreated cells and solvent-only controls .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., β3-adrenergic receptors). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the thiazole methyl group .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • SAR Analysis : Modify substituents (e.g., propoxy chain length) and compare binding energies (ΔG) to identify potency trends .

Q. What strategies resolve crystallographic data contradictions during structural elucidation?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution (<1.0 Å) datasets. Apply TWIN commands for twinned crystals and ISOR restraints for disordered propoxy groups .
  • Validation Tools : Check Rfree_{free}-factor convergence (<5% difference from Rwork_{work}) and Ramachandran outliers (<0.2%) via Coot .
  • Alternative Methods : Validate with powder XRD if single crystals are unavailable .

Q. How can researchers investigate the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes (1 mg/mL) with NADPH (1 mM) at 37°C. Terminate reactions with ice-cold acetonitrile at 0, 15, 30, and 60 minutes .
  • LC-MS/MS Analysis : Quantify parent compound depletion using a QTOF mass spectrometer (positive ESI mode) .
  • Metabolite ID : Perform MS/MS fragmentation to identify oxidation (e.g., thiazole S-oxide) or glucuronidation products .

Q. What experimental approaches validate target engagement in vivo?

  • Methodological Answer :

  • PET Imaging : Radiolabel with 11C^{11}C at the benzamide carbonyl (e.g., via 11C^{11}C-COCl coupling). Conduct dynamic PET scans in rodent models to assess brain permeability and target occupancy .
  • Autoradiography : Compare 11C^{11}C-compound binding in wild-type vs. knockout tissues to confirm specificity .
  • Competition Studies : Co-administer unlabeled compound (1 mg/kg) to block >80% of signal .

Q. How can researchers address off-target effects in kinase inhibition assays?

  • Methodological Answer :

  • Kinome Profiling : Use panels like Eurofins KinaseProfiler™ (≥400 kinases) at 1 µM compound concentration. Highlight hits with >50% inhibition .
  • Selectivity Index : Calculate ratios (IC50_{50} off-target/IC50_{50} primary target) to prioritize compounds with >100-fold selectivity .
  • Structural Mitigation : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.